molecular formula C7H14Cl2N4O B2744266 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride CAS No. 2031260-84-9

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride

Cat. No.: B2744266
CAS No.: 2031260-84-9
M. Wt: 241.12
InChI Key: ZMVFSGVEXNZVDT-UHFFFAOYSA-N
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Description

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is a chemical compound with the molecular formula C7H12N4O.2HCl. It is a derivative of morpholine, a heterocyclic amine, and 1,2,3-triazole, a five-membered ring containing three nitrogen atoms.

Scientific Research Applications

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride typically involves the use of “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecules. One common method involves the reaction of azides with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles . The specific synthetic route for this compound may involve the following steps:

    Preparation of the azide precursor: This can be achieved by reacting an appropriate amine with sodium azide.

    Cycloaddition reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Formation of the morpholine derivative: The triazole is then reacted with morpholine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the morpholine moiety.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties.

    Morpholine derivatives: Compounds containing the morpholine ring exhibit similar reactivity and applications.

Uniqueness

2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is unique due to the combination of the triazole and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(triazol-1-ylmethyl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVFSGVEXNZVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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